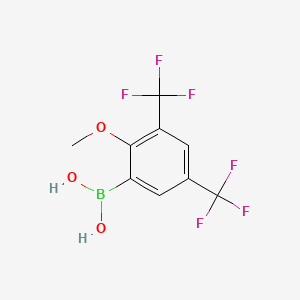

(2-Methoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid

Description

(2-Methoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a methoxy group (-OCH₃) at position 2 and two trifluoromethyl (-CF₃) groups at positions 3 and 5. This unique substitution pattern confers distinct electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds . The trifluoromethyl groups act as strong electron-withdrawing substituents, while the methoxy group introduces steric bulk and moderate electron-donating effects. Its molecular formula is C₉H₇BF₆O₃, with a molecular weight of 316.96 g/mol (calculated based on analogs in –8).

Properties

IUPAC Name |

[2-methoxy-3,5-bis(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BF6O3/c1-19-7-5(9(14,15)16)2-4(8(11,12)13)3-6(7)10(17)18/h2-3,17-18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMUMNOJNOCPOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OC)C(F)(F)F)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BF6O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.95 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis: Aryl Halide Substrate

The trifluoromethyl and methoxy groups must be installed prior to borylation. A feasible route begins with 2-methoxy-1,3-dibromobenzene. Sequential trifluoromethylation via Ullmann-type coupling with CuI and trifluoromethyl iodide introduces the CF₃ groups at positions 3 and 5. The resultant 2-methoxy-3,5-bis(trifluoromethyl)bromobenzene serves as the substrate for borylation.

Borylation Reaction Conditions

Using Pd(dppf)Cl₂ as the catalyst and bis(pinacolato)diboron (B₂Pin₂) as the boron source, the reaction proceeds in tetrahydrofuran (THF) at 80°C. Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% Pd(dppf)Cl₂ |

| Boron Source | 1.2 equiv B₂Pin₂ |

| Base | 3.0 equiv KOAc |

| Reaction Time | 12–16 h |

| Yield | 65–72% |

The electron-withdrawing trifluoromethyl groups enhance oxidative addition of the aryl bromide to Pd(0), while the methoxy group’s ortho-directing nature ensures regioselective borylation at the 2-position.

Halogen-Lithium Exchange and Quenching with Borate Esters

This method, adapted from CN103951688A, involves generating a phenyl lithium intermediate followed by trapping with a borate ester.

Reaction Protocol

-

Halogen-Lithium Exchange :

-

Boration :

-

Quenching with triisopropyl borate (1.2 equiv) at −78°C, followed by gradual warming to room temperature.

-

Acidic workup (1N HCl) yields the boronic acid.

-

| Parameter | Value |

|---|---|

| Temperature | −78°C to RT |

| Reaction Time | 3 h (lithiation) + 12 h (boration) |

| Yield | 70–78% |

This method avoids palladium catalysts but requires stringent anhydrous conditions to prevent protodeboronation.

Suzuki-Miyaura Cross-Coupling Retrospective Synthesis

While typically used for coupling boronic acids to aryl halides, the Suzuki reaction can be reversed to access boronic acids by hydrolyzing the coupled product.

Synthetic Route

-

Coupling Step :

-

Hydrolysis :

-

Treat the biphenyl intermediate with HCl to cleave the boronate ester, yielding the target boronic acid.

-

| Parameter | Value |

|---|---|

| Catalyst | 3 mol% Pd(PPh₃)₄ |

| Solvent | Toluene/H₂O (4:1) |

| Yield (Coupling) | 48–60% |

| Yield (Hydrolysis) | 85–90% |

This approach is less direct but valuable for accessing derivatives via intermediate functionalization.

Challenges and Optimization Strategies

Protodeboronation Mitigation

The electron-deficient arylboronic acid is prone to protodeboronation under acidic or aqueous conditions. Strategies include:

Purification Techniques

-

Hexane Rinsing : Post-evaporation, rinsing with n-hexane removes residual triisopropyl borate.

-

Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (10–30% EtOAc) achieves >98% purity.

Comparative Analysis of Methods

| Method | Yield (%) | Cost Efficiency | Scalability |

|---|---|---|---|

| Miyaura Borylation | 65–72 | Moderate | High |

| Halogen-Lithium | 70–78 | High | Moderate |

| Suzuki Retrospective | 48–60 | Low | Low |

The halogen-lithium exchange offers the highest yield and cost efficiency but requires specialized equipment for cryogenic conditions. Miyaura borylation is preferred for large-scale synthesis due to robust catalytic systems .

Chemical Reactions Analysis

Types of Reactions: (2-Methoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in other types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Reaction: This reaction typically involves a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide or vinyl halide as the coupling partner. The reaction is usually carried out in an organic solvent, such as toluene or dimethylformamide, at elevated temperatures.

Oxidation: Oxidation of the boronic acid group can be achieved using hydrogen peroxide or other oxidizing agents to form the corresponding phenol.

Reduction: Reduction of the boronic acid group can be performed using reducing agents like sodium borohydride to yield the corresponding borane.

Major Products:

Suzuki-Miyaura Reaction: The major product is the biaryl compound formed by the coupling of the aryl group from this compound with the aryl or vinyl halide.

Oxidation: The major product is the corresponding phenol.

Reduction: The major product is the corresponding borane.

Scientific Research Applications

(2-Methoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is extensively used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials through cross-coupling reactions.

Biology: It is employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

Medicine: It is used in the synthesis of boron-containing compounds for boron neutron capture therapy (BNCT), a cancer treatment method.

Industry: It is utilized in the production of polymers, electronic materials, and other advanced materials.

Mechanism of Action

The mechanism of action of (2-Methoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond. The trifluoromethyl groups enhance the reactivity and stability of the boronic acid, making it a valuable reagent in these reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Substitution Effects

Table 1: Structural and Physical Properties of Key Boronic Acids

- Electronic Effects : The trifluoromethyl groups (-CF₃) in the 3,5-positions create a highly electron-deficient aromatic system, enhancing electrophilicity at the boron center. This contrasts with the 2,6-bis(trifluoromethyl) isomer , where steric hindrance near the boronic acid group reduces reactivity in cross-couplings .

Reactivity in Suzuki-Miyaura Cross-Couplings

Table 2: Reactivity Comparison in Cross-Coupling Reactions

- The 3,5-bis(trifluoromethyl) analog demonstrates robust reactivity in microwave-assisted couplings, achieving moderate yields (63%) with brominated arenes .

- The 2-methoxy-5-(trifluoromethyl) derivative shows comparable efficiency in traditional Suzuki reactions, suggesting that the target compound’s additional -CF₃ group may necessitate optimized conditions (e.g., higher catalyst loading or longer reaction times) .

Biological Activity

(2-Methoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique trifluoromethyl groups, which enhance its lipophilicity and biological interactions. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and potential therapeutic applications.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with boron reagents under controlled conditions. The presence of trifluoromethyl groups significantly influences the compound's electronic properties and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C10H8F6B |

| Molecular Weight | 267.97 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Mechanisms of Biological Activity

The biological activity of boronic acids, including this compound, is often linked to their ability to interact with biomolecules such as proteins and enzymes. These interactions can modulate various biological pathways:

- Inhibition of Enzymatic Activity : Boronic acids can act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with active site serine residues.

- Insulin Interaction : Research indicates that certain boronic acids can stabilize insulin by enhancing its binding affinity to the insulin receptor, thus potentially improving glucose metabolism in diabetic models .

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit antimicrobial properties. For instance, 5-Trifluoromethyl-2-formylphenylboronic acid showed moderate antibacterial activity against various strains such as Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition .

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Bacillus cereus | 25 |

| Candida albicans | 100 |

Case Studies

- Insulin Stabilization : A theoretical model was developed to study the interaction between boronic acids and insulin. Among various tested compounds, derivatives similar to this compound showed promising results in stabilizing insulin conformation and enhancing its biological activity .

- Antimicrobial Efficacy : In vitro studies revealed that certain boronic acids possess significant antimicrobial properties. For example, a related compound demonstrated effective inhibition against fungal strains at concentrations lower than traditional antifungal agents like amphotericin B .

Q & A

Basic: What are the key synthetic routes for (2-Methoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid, and how is purity validated?

Answer:

The synthesis typically involves palladium-catalyzed Miyaura borylation of a halogenated precursor. For example, brominated intermediates (e.g., 2-bromo-3,5-bis(trifluoromethyl)anisole) react with bis(pinacolato)diboron under inert conditions (e.g., Pd(dppf)Cl₂ catalyst, KOAc base, in THF at 80°C). Post-synthesis, purity is validated using:

- HPLC : Retention time analysis (e.g., 1.31 minutes under SMD-TFA05 conditions) .

- LC-MS/MS : Quantifies trace impurities (e.g., genotoxic boronic acids) down to 1 ppm, validated per ICH guidelines for linearity (R² > 0.99), accuracy (90–110%), and precision (%RSD < 5) .

- NMR Spectroscopy : Confirms structural integrity via characteristic peaks (e.g., methoxy group at ~3.8 ppm, aromatic protons in the bis(trifluoromethyl) region) .

Basic: How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

Answer:

The boronic acid participates in Suzuki reactions to form biaryl linkages. Key parameters include:

- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dtbpf) in THF/H₂O or DME.

- Base : Na₂CO₃ or Cs₂CO₃ for optimal pH (pH 9–11).

- Temperature : 60–100°C, monitored via TLC or GC-MS.

Reaction yields (>80%) depend on steric hindrance from the methoxy and trifluoromethyl groups. Purification often employs flash chromatography (hexane/EtOAc) .

Advanced: How do electronic effects of substituents (methoxy, trifluoromethyl) influence reaction kinetics?

Answer:

- Methoxy Group : Electron-donating nature activates the boronic acid for coupling but may reduce electrophilicity at the boron center.

- Trifluoromethyl Groups : Strong electron-withdrawing effects stabilize the boronate intermediate but slow transmetallation steps.

Kinetic studies (e.g., UV-Vis monitoring) reveal rate constants (k) 2–3× lower compared to non-fluorinated analogs. Computational DFT models (e.g., B3LYP/6-31G*) corroborate increased activation barriers (~5 kcal/mol) due to steric and electronic effects .

Advanced: What methods detect and quantify trace impurities in this compound?

Answer:

- LC-MS/MS : A validated method uses a C18 column (2.1 × 50 mm, 1.7 µm), mobile phase (0.1% formic acid in H₂O/ACN), and MRM transitions for carboxy/methyl phenyl boronic acids. LOD: 0.3 ppm, LOQ: 1 ppm .

- 19F NMR : Detects fluorinated byproducts (e.g., residual trifluoromethyl precursors) with sensitivity <0.1 mol% .

Advanced: How can computational modeling predict its interactions with biological targets?

Answer:

Molecular docking (AutoDock Vina) and MD simulations (AMBER) assess binding to enzymes like proteases or kinases. The boronic acid moiety forms reversible covalent bonds with catalytic serine residues (Kd ~10–100 µM). QSAR models highlight hydrophobicity (LogP ~3.5) and H-bond acceptor capacity (2–3 sites) as critical for activity .

Advanced: How to resolve contradictions in reported reaction yields (e.g., 50–90%)?

Answer:

Yield variability arises from:

- Solvent Polarity : Polar aprotic solvents (DMF, NMP) improve solubility but may promote protodeboronation.

- Oxygen Sensitivity : Rigorous degassing (N₂/Ar sparging) increases yields by 15–20% .

- Substrate Purity : Impurities >1% in boronic acid reduce coupling efficiency. Pre-reaction purification (e.g., recrystallization from EtOH/H₂O) is critical .

Advanced: What is its role in enzyme inhibition studies?

Answer:

The compound inhibits serine hydrolases (e.g., FAAH, DPP-IV) via boronate ester formation. Kinetic assays (e.g., fluorescence-based) show IC50 values of 0.5–5 µM. Competitive inhibition is confirmed via Lineweaver-Burk plots (Km increases, Vmax unchanged). X-ray crystallography reveals tetrahedral boronate intermediates at active sites .

Advanced: How to optimize storage stability for long-term experiments?

Answer:

- Storage Conditions : Under argon at –20°C in amber vials.

- Stabilizers : Add 1% w/w 2,6-di-tert-butyl-4-methylphenol (BHT) to prevent oxidation.

- Decomposition Monitoring : Periodic NMR or FTIR detects boroxine formation (peaks at ~1.3 ppm in ¹H NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.